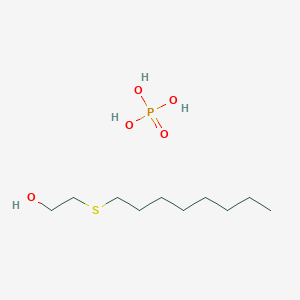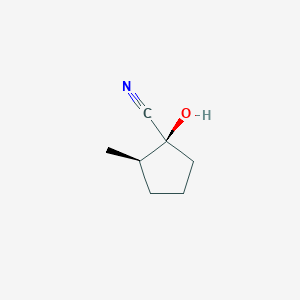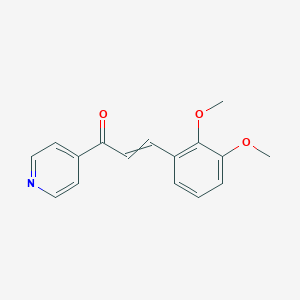![molecular formula C18H15NO3 B14203378 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione CAS No. 875656-43-2](/img/structure/B14203378.png)
1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione is a heterocyclic compound that belongs to the pyrrolidine family. This compound is characterized by a five-membered lactam ring fused with a benzyl group and a hydroxy(phenyl)methylidene moiety. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione typically involves the condensation of benzylamine with maleic anhydride, followed by cyclization and subsequent reaction with benzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of benzylidene-pyrrolidine-2,4-dione derivatives.
Reduction: Formation of hydroxy derivatives of the pyrrolidine ring.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 1-Benzyl-4-benzylidene-pyrrolidine-2,3-dione
- 1-methyl-3-(α-hydroxy-4’-nitrobenzylidene)pyrrolidine-2,4-dione
Comparison: 1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the hydroxy(phenyl)methylidene moiety. This structural feature imparts distinct biological activities and chemical reactivity compared to its analogs. For instance, the hydroxy group enhances its potential for hydrogen bonding, which can influence its binding affinity to biological targets .
Propiedades
Número CAS |
875656-43-2 |
|---|---|
Fórmula molecular |
C18H15NO3 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
1-benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione |
InChI |
InChI=1S/C18H15NO3/c20-15-12-19(11-13-7-3-1-4-8-13)18(22)16(15)17(21)14-9-5-2-6-10-14/h1-10,21H,11-12H2 |
Clave InChI |
ZTGFNFOAHZRHNW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C(=C(C2=CC=CC=C2)O)C(=O)N1CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)




![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)
